molecular formula C20H16N2O2S B377795 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one

3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one

Cat. No.: B377795
M. Wt: 348.4g/mol
InChI Key: UCGKKDGFKNSNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with an ethoxyphenyl group and a thienyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-thiophenecarboxylic acid under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the ethoxyphenyl or thienyl moieties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and thienyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-(2-thienyl)-4(3H)-quinazolinone
  • 3-(4-chlorophenyl)-2-(2-thienyl)-4(3H)-quinazolinone
  • 3-(4-fluorophenyl)-2-(2-thienyl)-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O2S/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3

InChI Key

UCGKKDGFKNSNBW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4

solubility

0.5 [ug/mL]

Origin of Product

United States

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